N-(2,5-dimethylphenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a thienyl ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2,5-dimethylphenylamine with 2-thiophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-2-(2-furyl)acetamide
- N-(2,5-dimethylphenyl)-2-(2-pyridyl)acetamide
- N-(2,5-dimethylphenyl)-2-(2-benzothienyl)acetamide
Uniqueness
N-(2,5-dimethylphenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both a thienyl ring and a dimethyl-substituted phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H15NOS |
---|---|
Molecular Weight |
245.34g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H15NOS/c1-10-5-6-11(2)13(8-10)15-14(16)9-12-4-3-7-17-12/h3-8H,9H2,1-2H3,(H,15,16) |
InChI Key |
ICZMJQOUMRPUPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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